molecular formula C18H16F2N4O3 B4923978 5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one

5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one

Cat. No.: B4923978
M. Wt: 374.3 g/mol
InChI Key: KDDVWVQERLKPDV-UHFFFAOYSA-N
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Description

5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one is a complex organic compound that features a unique combination of fluorinated aromatic rings, pyrazolo[4,3-c]pyridine, and oxazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one typically involves multi-step organic reactions. The starting materials often include 3,5-difluoroacetophenone and various pyrazole derivatives. The key steps in the synthesis may include:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the oxazolone ring: This step may involve the reaction of the pyrazolo[4,3-c]pyridine intermediate with isocyanates or other suitable reagents to form the oxazolone moiety.

    Final coupling and functionalization: The final product is obtained by coupling the intermediate with 3,5-difluorophenyl derivatives under specific conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the oxazolone or pyrazolo[4,3-c]pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorophenyl isocyanate: Another fluorinated aromatic compound with different functional groups.

    3-(3,5-Difluorophenyl)propionic acid: A simpler fluorinated aromatic compound used in various chemical applications.

    Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.

Uniqueness

5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one is unique due to its combination of fluorinated aromatic rings, pyrazolo[4,3-c]pyridine, and oxazolone moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[3-[3-(3,5-difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3/c19-11-5-10(6-12(20)7-11)18-14-9-24(4-3-15(14)21-22-18)17(26)2-1-13-8-16(25)23-27-13/h5-8H,1-4,9H2,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDVWVQERLKPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC(=CC(=C3)F)F)C(=O)CCC4=CC(=O)NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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